N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo-oxazepine ring, a sulfamoyl group, and a propionamide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo-oxazepine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the allyl group: This step involves the allylation of the benzo-oxazepine intermediate.
Attachment of the sulfamoyl group: This is typically done through a sulfonation reaction.
Formation of the propionamide moiety: This involves the reaction of the intermediate with propionyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or other oxidized derivatives.
Reduction: The oxo group in the benzo-oxazepine ring can be reduced to form a hydroxyl group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydroxylated benzo-oxazepine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Phenethylamine: A simple amine with various biological activities.
2-Phenylethylamine hydrochloride: A derivative of phenethylamine with different properties.
Uniqueness
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is unique due to its complex structure, which combines multiple functional groups and a benzo-oxazepine ring
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-5-13-26-19-12-9-17(14-20(19)31-15-23(3,4)22(26)28)25-32(29,30)18-10-7-16(8-11-18)24-21(27)6-2/h5,7-12,14,25H,1,6,13,15H2,2-4H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORQKZRCUNWXDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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